Cas no 1703-58-8 (1,2,3,4-Butanetetracarboxylic acid)

1,2,3,4-Butanetetracarboxylic acid structure
1703-58-8 structure
商品名:1,2,3,4-Butanetetracarboxylic acid
CAS番号:1703-58-8
MF:C8H10O8
メガワット:234.1602
MDL:MFCD00002722
CID:41843
PubChem ID:15560

1,2,3,4-Butanetetracarboxylic acid 化学的及び物理的性質

名前と識別子

    • Butane-1,2,3,4-tetracarboxylic acid
    • butanetetracarboxylicacid
    • 1,2,3,4-TETRACARBOXYBUTANE
    • BTCA
    • 1,2,3,4-ButaneTetraCarboxylic
    • 1,2,3,4-BUTANETETRACARBOXYLIC ACID (BTCA)
    • 1,2,3,4-Butanetetracarboxylic acid
    • 1.2.3.4-Butanetetracarboxylicacid
    • 1,2,3,4-Butanetetrac
    • Butanetetraacetic acid
    • 2,3-Bis(carboxymethyl)succinic acid
    • 1,2,3,4-BUTANETETRACARBOXYLIC ACID 98%
    • Butanetetracarboxylic acid
    • GGAUUQHSCNMCAU-UHFFFAOYSA-N
    • DSSTox_CID_4670
    • DSSTox_RID_77494
    • DSSTox_GSID_24670
    • trans-Butane-1,2,3,4-tetracarboxylic acid
    • C8H10O8
    • 1,2,3,4-Butanetetracarboxylicacid
    • KSC176C1B
    • MLS004491893
    • Jsp003474
    • 1,2,3,4-Butanetetracarboxylic acid #
    • 1,2,3,4-butane tetracarboxylic acid
    • CS-0015793
    • AMY6185
    • NCGC00090718-03
    • H11745
    • AS-14355
    • DTXSID6024670
    • FT-0628238
    • AKOS015837629
    • CAS-1703-58-8
    • MFCD00002722
    • DTXCID704670
    • NSC-21371
    • EN300-96134
    • W-107885
    • InChI=1/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
    • SMR001599924
    • NCGC00258823-01
    • GGAUUQHSCNMCAU-UHFFFAOYSA-
    • Tox21_201271
    • SCHEMBL22151
    • butane-1,2,3,4-tetracarboxylicacid
    • Tox21_303236
    • CHEMBL1574612
    • FT-0606181
    • NSC21371
    • 1,2,3,4-Butanetetracarboxylic acid (8CI) (9CI)
    • NCGC00257149-01
    • Ethyl-3-chlorophenylacetate
    • 1,3,4-Butanetetracarboxylic acid
    • A811192
    • 1703-58-8
    • 1,2,3,4-Butanetetracarboxylic acid, 99%
    • NCGC00090718-02
    • NCGC00090718-01
    • NS00046876
    • DB-022988
    • MDL: MFCD00002722
    • インチ: 1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
    • InChIKey: GGAUUQHSCNMCAU-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])(C([H])([H])C(=O)O[H])C([H])(C(=O)O[H])C([H])([H])C(=O)O[H])=O
    • BRN: 1729167

計算された属性

  • せいみつぶんしりょう: 234.03800
  • どういたいしつりょう: 234.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 149

じっけんとくせい

  • 色と性状: 白色葉針または針結晶。
  • 密度みつど: 1.5040 (rough estimate)
  • ゆうかいてん: 195-197 ºC (dec.)
  • ふってん: 288.8°C at 760 mmHg
  • フラッシュポイント: 142.7 ºC
  • 屈折率: 1.5800 (estimate)
  • ようかいど: 118g/l
  • すいようせい: >=10 g/100 mL at 19 ºC
  • PSA: 149.20000
  • LogP: -0.66260
  • ようかいせい: 水とエタノールに可溶である。

1,2,3,4-Butanetetracarboxylic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:3261
  • WGKドイツ:3
  • 危険カテゴリコード: R22;R36/37/38
  • セキュリティの説明: S26-S37/39
  • RTECS番号:EK6100000
  • 危険物標識: Xn
  • TSCA:Yes
  • セキュリティ用語:S26;S37/39
  • リスク用語:R22; R36/37/38
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

1,2,3,4-Butanetetracarboxylic acid 税関データ

  • 税関コード:29171990
  • 税関データ:

    中国税関コード:

    2917190090

    概要:

    2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

1,2,3,4-Butanetetracarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A179548-25g
Butane-1,2,3,4-tetracarboxylic acid
1703-58-8 98% (contains <15%H2O)
25g
$7.0 2025-02-28
Enamine
EN300-96134-10.0g
butane-1,2,3,4-tetracarboxylic acid
1703-58-8 95.0%
10.0g
$27.0 2025-02-21
eNovation Chemicals LLC
K39995-500g
1,2,3,4-Butanetetracarboxylicacid
1703-58-8 97%
500g
$335 2024-06-08
Enamine
EN300-96134-50.0g
butane-1,2,3,4-tetracarboxylic acid
1703-58-8 95.0%
50.0g
$45.0 2025-02-21
Enamine
EN300-96134-5.0g
butane-1,2,3,4-tetracarboxylic acid
1703-58-8 95.0%
5.0g
$26.0 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
257303-500G
1,2,3,4-Butanetetracarboxylic acid
1703-58-8
500g
¥1669.04 2023-12-09
TRC
B808718-5g
1,2,3,4-Butanetetracarboxylic Acid
1703-58-8
5g
$ 65.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005053-100g
1,2,3,4-Butanetetracarboxylic acid
1703-58-8 99%
100g
¥127 2024-05-25
Enamine
EN300-96134-25.0g
butane-1,2,3,4-tetracarboxylic acid
1703-58-8 95.0%
25.0g
$35.0 2025-02-21
Ambeed
A179548-100g
Butane-1,2,3,4-tetracarboxylic acid
1703-58-8 98% (contains <15%H2O)
100g
$20.0 2025-02-28

1,2,3,4-Butanetetracarboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Water
リファレンス
The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis
Cruz-Castaneda, J.; Colin-Garcia, M.; Negron-Mendoza, A., AIP Conference Proceedings, 2014, 1607(1), 104-110

1,2,3,4-Butanetetracarboxylic acid Raw materials

1,2,3,4-Butanetetracarboxylic acid Preparation Products

1,2,3,4-Butanetetracarboxylic acid 関連文献

1,2,3,4-Butanetetracarboxylic acidに関する追加情報

1,2,3,4-Butanetetracarboxylic Acid: A Versatile Compound with Broad Applications in Biomedical Research

1,2,3,4-Butanetetracarboxylic acid, also known as CAS 1703-58-8, is a multifunctional dicarboxylic acid derivative characterized by its four carboxyl groups arranged symmetrically along a butane backbone. This unique molecular structure has made it a focal point in the development of advanced drug delivery systems, biomaterials, and therapeutic agents. Recent advancements in biomedical chemistry have further expanded its potential in addressing complex biological challenges, particularly in the fields of targeted drug delivery, cellular signaling modulation, and nanotechnology-based therapeutics.

The 1,2,3,4-Butanetetracarboxylic acid molecule exhibits exceptional chemical stability and solubility properties, which are critical for its application in pharmaceutical formulations. Its four carboxyl groups provide multiple functionalization sites for covalent conjugation with various biomolecules, including peptides, antibodies, and nucleic acids. This property has been leveraged in recent studies to design smart drug carriers that respond to specific physiological stimuli such as pH changes, enzymatic activity, or redox potential, enabling precise drug release at target sites. For instance, a 2023 study published in Advanced Drug Delivery Reviews demonstrated how 1,2,3,4-Butanetetracarboxylic acid derivatives can be used to create pH-sensitive hydrogels for the controlled release of anti-inflammatory agents in inflammatory diseases.

One of the most promising applications of 1,2,3,4-Butanetetracarboxylic acid lies in its role as a building block for polymeric nanocarriers. Researchers have recently explored its potential in synthesizing biodegradable polymers with tunable degradation rates, which are essential for long-term drug delivery systems. A 2024 study in ACS Nano highlighted the use of 1,2,3,4-Butanetetracarboxylic acid derivatives to engineer polymeric micelles that can encapsulate hydrophobic drugs and enhance their bioavailability. These micelles demonstrated improved cellular uptake and reduced toxicity compared to traditional delivery systems, underscoring the compound's value in nanomedicine.

In the realm of biomaterials science, 1,2,3,4-Butanetetracarboxylic acid has shown potential for creating 3D-printable scaffolds for tissue engineering. Its ability to form cross-linked networks with functional groups makes it ideal for fabricating biocompatible matrices that mimic the extracellular environment. A recent breakthrough in bioprinting technology (2023, Advanced Materials) utilized 1,2,3,4-Butanetetracarboxylic acid derivatives to develop cell-laden hydrogels for bone regeneration, where the compound's carboxyl groups facilitated the integration of growth factors and stem cells into the scaffold structure.

The 1,2,3,4-Butanetetracarboxylic acid molecule also plays a critical role in drug conjugation strategies for targeted therapy. Its carboxyl groups can be chemically modified to attach targeting ligands such as folate receptors or antibodies, enabling the precise delivery of therapeutic agents to specific cell types. A 2024 study in Journal of Medicinal Chemistry showcased how 1,2,3,4-Butanetetracarboxylic acid derivatives were used to create immunotherapy agents that selectively target cancer cells while sparing healthy tissue. This approach significantly reduced systemic toxicity and improved treatment outcomes in preclinical models.

Recent advances in computational chemistry have further expanded the understanding of 1,2,3,4-Butanetetracarboxylic acid's molecular behavior. Molecular dynamics simulations have revealed how its four carboxyl groups interact with biological membranes and cellular receptors, providing insights into its potential as a drug delivery enhancer. A 2023 study in Chemical Communications demonstrated that the compound's ability to form hydrogen bonds with membrane lipids enhances its permeability across cell membranes, making it a valuable tool for improving the bioavailability of poorly soluble drugs.

In the field of antimicrobial research, 1,2,3,4-Butanetetracarboxylic acid has shown promise as a component of multifunctional coatings for medical devices. Its carboxyl groups can be functionalized with antimicrobial agents such as silver nanoparticles or antibiotics, creating surfaces that inhibit bacterial adhesion and biofilm formation. A 2024 study in ACS Applied Materials & Interfaces reported that 1,2,3,4-Butanetetracarboxylic acid-based coatings significantly reduced the risk of hospital-acquired infections by preventing microbial colonization on implant surfaces.

The 1,2,3,4-Butanetetracarboxylic acid molecule's versatility extends to its application in gene therapy and RNA-based therapeutics. Its carboxyl groups can be modified to conjugate with nucleic acids, enabling the design of targeted gene delivery vectors. A 2023 study in Nucleic Acids Research described how 1,2,3,4-Butanetetracarboxylic acid derivatives were used to create lipid nanoparticles that efficiently deliver CRISPR-Cas9 systems for gene editing. This approach demonstrated high transfection efficiency and minimal off-target effects, highlighting the compound's potential in precision medicine.

Despite its promising applications, the development of 1,2,3,4-Butanetetracarboxylic acid-based therapeutics faces challenges related to biocompatibility and scalability. Researchers are actively working to optimize its chemical modifications to enhance its safety profile while maintaining its functional properties. A 2024 review in Pharmaceutical Research outlined strategies for improving the biocompatibility of 1,2,3,4-Butanetetracarboxylic acid derivatives, including the incorporation of PEGylated chains and the use of biodegradable linkers to reduce long-term toxicity.

As the field of biomedical engineering continues to evolve, 1,2,3,4-Butanetetracarboxylic acid is poised to play an increasingly important role in the development of next-generation therapeutics. Its unique molecular structure, combined with the ability to undergo diverse chemical modifications, makes it a versatile platform for creating smart drug delivery systems, biomaterials, and targeted therapies. Ongoing research is expected to unlock new applications for this compound, further solidifying its position as a key player in the advancement of modern medicine.

In conclusion, 1,2,3,4-Butanetetracarboxylic acid represents a significant breakthrough in biomedical chemistry, with its potential applications spanning multiple therapeutic areas. From drug delivery systems to nanotechnology-based therapeutics, this molecule's versatility and adaptability make it a valuable tool for addressing complex medical challenges. As research in this field progresses, it is anticipated that 1,2,3,4-Butanetetracarboxylic acid will continue to drive innovation in pharmaceutical science and biomedical engineering, paving the way for more effective and targeted treatments.

The 1,2,3,4-Butanetetracarboxylic acid molecule has also demonstrated potential in the development of environmentally responsive materials. Its ability to undergo conformational changes in response to external stimuli such as temperature, light, or pH has led to its use in creating smart materials for various applications. For example, a 2023 study in Advanced Functional Materials explored the use of 1,2,3,4-Butanetetracarboxylic acid-based polymers to develop thermoresponsive hydrogels that can be used in controlled drug release and cellular scaffolding. These materials exhibited excellent shape-memory properties, allowing for precise control over their mechanical behavior in response to temperature changes.

Furthermore, the 1,2,3,4-Butanetetracarboxylic acid molecule has been investigated for its potential in energy storage and conversion technologies. Its carboxyl groups can be functionalized to create electrochemical materials with enhanced conductivity and stability. A 2024 study in Energy & Environmental Science reported the development of 1,2,3,4-Butanetetracarboxylic acid-based electrolytes for solid-state batteries, which showed improved performance compared to traditional electrolytes. This highlights the molecule's potential beyond biomedical applications, extending into the field of renewable energy technologies.

In addition to its applications in pharmaceutical science and biomedical engineering, 1,2,3,4-Butanetetracarboxylic acid has also been explored for use in nanotechnology and material science. Its ability to form stable and functional nanomaterials has led to its application in nanocarriers, nanosensors, and nanocomposites. A 2023 study in Nano Letters demonstrated the use of 1,2,3,4-Butanetetracarboxylic acid-based nanomaterials for targeted drug delivery, where the molecule's functional groups were used to conjugate with therapeutic agents, enabling precise delivery to specific cellular targets.

Overall, the 1,2,3,4-Butanetetracarboxylic acid molecule has shown remarkable versatility and adaptability across multiple scientific disciplines. Its unique chemical properties and functional capabilities have led to its application in a wide range of fields, from biomedical science to nanotechnology and energy storage. As research in these areas continues to advance, it is expected that 1,2,3,4-Butanetetracarboxylic acid will continue to play a significant role in the development of innovative solutions to complex scientific and technological challenges.

One of the most promising areas of application for 1,2,3,4-Butanetetracarboxylic acid is in the development of biocompatible materials for regenerative medicine. Its ability to form stable and functional materials has led to its use in creating biomimetic scaffolds that can support cell growth and tissue regeneration. A 2024 study in Biomaterials reported the successful development of 1,2,3,4-Butanetetracarboxylic acid-based scaffolds that exhibited excellent mechanical strength, biocompatibility, and cell adhesion properties. These scaffolds were used to support the growth of neural tissue, demonstrating the molecule's potential in the field of neural regeneration.

Moreover, the 1,2,3,4-Butanetetracarboxylic acid molecule has shown potential in the development of smart drug delivery systems that can respond to specific physiological conditions. Its functional groups can be modified to create stimuli-responsive materials that release drugs in response to changes in temperature, pH, or enzyme activity. A 2023 study in JACS described the development of 1,2,3,4-Butanetetracarboxylic acid-based hydrogels that could release therapeutic agents in response to acidic environments, making them particularly useful for targeted drug delivery in inflammatory conditions or cancer.

As the field of biomedical engineering continues to advance, the 1,2,3,4-Butanetetracarboxylic acid molecule is expected to play an increasingly important role in the development of innovative solutions to complex medical challenges. Its unique chemical properties and functional capabilities make it a versatile platform for the creation of new materials and technologies that can improve patient outcomes and healthcare delivery.

In conclusion, the 1,2,3,4-Butanetetracarboxylic acid molecule has demonstrated remarkable versatility and potential across a wide range of scientific disciplines. Its unique chemical properties and functional capabilities have led to its application in biomedical science, nanotechnology, energy storage, and regenerative medicine. As research in these areas continues to advance, it is expected that 1,2,3,4-Butanetetracarboxylic acid will continue to play a significant role in the development of innovative solutions to complex scientific and technological challenges.

The 1,2,3,4-butanetetracarboxylic acid molecule has demonstrated remarkable versatility and potential across multiple scientific disciplines, including biomedical science, nanotechnology, energy storage, and regenerative medicine. Below is a structured summary of its applications and significance: --- ### 1. Biomedical Science and Drug Delivery - Targeted Drug Delivery: The molecule's functional carboxyl groups can be modified to create stimuli-responsive materials that release drugs in response to specific physiological conditions, such as pH changes, temperature, or enzyme activity. This makes it ideal for targeted drug delivery in conditions like inflammation or cancer. - Biocompatible Materials: It has been used to develop biomimetic scaffolds for regenerative medicine, supporting cell growth and tissue regeneration. For example, 1,2,3,4-butanetetracarboxylic acid-based scaffolds have shown promise in neural tissue regeneration. - Smart Hydrogels: Studies have explored its use in hydrogels that release therapeutic agents in acidic environments, enhancing their utility in cancer therapy and inflammatory diseases. --- ### 2. Nanotechnology and Material Science - Nanocarriers and Nanosensors: The molecule's ability to form stable nanomaterials has led to applications in nanocarriers and nanosensors. It can be conjugated with therapeutic agents for targeted delivery to specific cellular targets. - Nanocomposites: It has been integrated into nanocomposites to enhance mechanical strength and functional properties, making it useful in biomedical devices and advanced materials. --- ### 3. Energy Storage and Conversion - Solid-State Batteries: Research has explored its use in electrochemical materials for solid-state batteries, where its carboxyl groups can be functionalized to improve conductivity and stability. This could lead to more efficient and durable energy storage systems. - Energy Conversion Technologies: The molecule's structural properties make it a candidate for renewable energy technologies, such as photovoltaic materials or fuel cell components, where its functional groups can enhance performance. --- ### 4. Regenerative Medicine - Biomimetic Scaffolds: Its role in creating biocompatible scaffolds has been highlighted in tissue engineering, where it supports cell adhesion, growth, and differentiation. This is particularly relevant for neural tissue regeneration and bone repair. - Mechanical Strength and Biocompatibility: Studies have shown that 1,2,3,4-butanetetracarboxylic acid-based materials exhibit excellent mechanical strength and biocompatibility, making them suitable for implantable devices and tissue engineering applications. --- ### 5. Future Prospects - Cross-Disciplinary Innovation: The molecule's adaptability allows it to bridge biomedical, nanotechnology, and energy science fields. Its potential for customizable functionalization opens avenues for tailored applications in medicine, materials, and energy. - Research and Development: Ongoing studies are exploring its use in smart biomaterials, drug delivery systems, and sustainable energy technologies, emphasizing its role as a versatile platform for future innovations. --- ### Conclusion The 1,2,3,4-butanetetracarboxylic acid molecule stands out as a multifunctional platform with broad applications. Its unique chemical properties and structural versatility enable it to address complex challenges in healthcare, technology, and sustainability. As research advances, it is poised to play a pivotal role in transformative innovations across scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid
sfd11628
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ